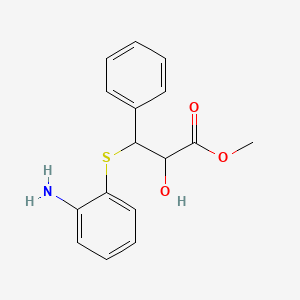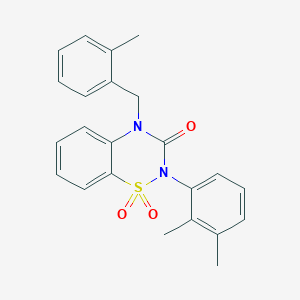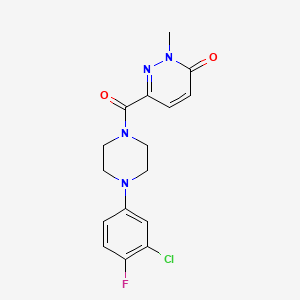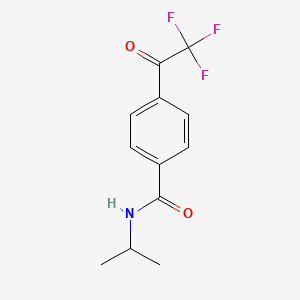
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate, also known as MAPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound are:
1. Neuropharmacology: this compound has been found to exhibit a range of effects on the central nervous system. It has been shown to act as a dopamine and serotonin receptor agonist, which makes it a valuable tool for studying the mechanisms of action of these neurotransmitters.
2. Cancer research: this compound has been found to exhibit anticancer activity in vitro. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for developing new anticancer drugs.
3. Cardiovascular research: this compound has been found to exhibit vasodilatory effects, which makes it a potential candidate for developing new drugs for the treatment of cardiovascular diseases.
作用機序
The mechanism of action of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate is not fully understood. More studies are needed to elucidate the mechanism of action of this compound.
4. Safety data: More long-term safety data is needed to assess the safety of this compound as a drug.
Conclusion:
This compound is a valuable tool for studying various biological processes. It has a range of biochemical and physiological effects, which makes it a potential candidate for developing new drugs. However, more studies are needed to fully understand the mechanism of action of this compound and to assess its potential as a drug.
実験室実験の利点と制限
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has several advantages and limitations for lab experiments. Some of the advantages of this compound are:
1. High purity: this compound can be synthesized in high purity, which makes it a valuable tool for studying various biological processes.
2. Versatile: this compound has a range of biochemical and physiological effects, which makes it a valuable tool for studying various biological processes.
3. Low toxicity: this compound has been found to have low toxicity, which makes it a potential candidate for developing new drugs.
Some of the limitations of this compound are:
1. Limited availability: this compound is not widely available, which makes it difficult to obtain for lab experiments.
2. Lack of in vivo studies: Most of the studies on this compound have been conducted in vitro, which makes it difficult to extrapolate the results to in vivo conditions.
3. Lack of long-term safety data: The long-term safety data of this compound is not known, which makes it difficult to assess its potential as a drug.
将来の方向性
There are several future directions for the study of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate. Some of the future directions are:
1. Development of new drugs: this compound has been found to exhibit anticancer and vasodilatory effects, which makes it a potential candidate for developing new drugs for the treatment of cancer and cardiovascular diseases.
2. In vivo studies: More in vivo studies are needed to assess the potential of this compound as a drug.
3.
合成法
The synthesis of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate involves the reaction between 2-aminothiophenol and ethyl 3-bromo-2-hydroxy-3-phenylpropanoate in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid in good yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-16(19)14(18)15(11-7-3-2-4-8-11)21-13-10-6-5-9-12(13)17/h2-10,14-15,18H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTWXFRKOWROEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)SC2=CC=CC=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2809746.png)



![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)
![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)


![[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine](/img/structure/B2809764.png)
![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)
